molecular formula C10H10O2 B120556 2,6-Dimethylbenzofuran-4-ol CAS No. 144763-71-3

2,6-Dimethylbenzofuran-4-ol

Cat. No. B120556
M. Wt: 162.18 g/mol
InChI Key: WCQVYQGPGWAXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylbenzofuran-4-ol (DMBFO) is a chemical compound that belongs to the benzofuran family. It is a colorless, crystalline solid that is widely used in scientific research due to its unique properties. DMBFO is known for its ability to interact with biological systems, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

2,6-Dimethylbenzofuran-4-ol interacts with biological systems through the formation of hydrogen bonds and hydrophobic interactions. It has been shown to bind to proteins and other biomolecules, altering their structure and function. Additionally, 2,6-Dimethylbenzofuran-4-ol can act as a redox mediator, transferring electrons between molecules.

Biochemical And Physiological Effects

2,6-Dimethylbenzofuran-4-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, 2,6-Dimethylbenzofuran-4-ol has been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,6-Dimethylbenzofuran-4-ol is its versatility. It can be used in a wide range of experiments, from studying protein-ligand interactions to detecting metal ions. Additionally, 2,6-Dimethylbenzofuran-4-ol is relatively easy to synthesize and purify. However, one limitation of 2,6-Dimethylbenzofuran-4-ol is its sensitivity to light and air, which can cause it to degrade over time.

Future Directions

There are many potential future directions for research involving 2,6-Dimethylbenzofuran-4-ol. One area of interest is the development of new fluorescent probes based on 2,6-Dimethylbenzofuran-4-ol. Additionally, 2,6-Dimethylbenzofuran-4-ol could be used as a tool for studying the mechanisms of enzyme-catalyzed reactions in more detail. Finally, 2,6-Dimethylbenzofuran-4-ol could be used in the development of new antioxidant therapies for treating diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

2,6-Dimethylbenzofuran-4-ol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with a suitable reagent. One commonly used method involves the use of trifluoroacetic anhydride (TFAA) as a catalyst. The reaction proceeds under mild conditions and yields high purity 2,6-Dimethylbenzofuran-4-ol.

Scientific Research Applications

2,6-Dimethylbenzofuran-4-ol has a wide range of applications in scientific research. It has been used as a fluorescent probe for studying protein-ligand interactions, as well as for detecting metal ions and reactive oxygen species. Additionally, 2,6-Dimethylbenzofuran-4-ol has been used as a tool for studying the kinetics of enzyme-catalyzed reactions.

properties

CAS RN

144763-71-3

Product Name

2,6-Dimethylbenzofuran-4-ol

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2,6-dimethyl-1-benzofuran-4-ol

InChI

InChI=1S/C10H10O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-5,11H,1-2H3

InChI Key

WCQVYQGPGWAXHK-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C(OC2=C1)C)O

Canonical SMILES

CC1=CC(=C2C=C(OC2=C1)C)O

synonyms

4-Benzofuranol, 2,6-dimethyl-

Origin of Product

United States

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